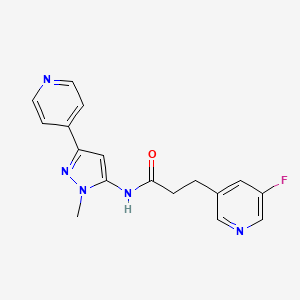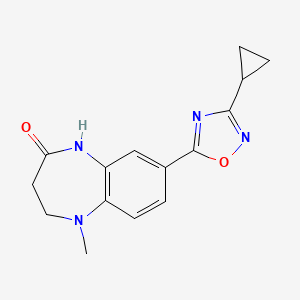
3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is known to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
作用机制
The mechanism of action of 3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide involves the inhibition of HDAC activity, which leads to an increase in histone acetylation and subsequent changes in gene expression. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to modulate HDAC activity. This compound has been shown to induce changes in gene expression, leading to alterations in cellular processes such as cell cycle progression, apoptosis, and differentiation.
实验室实验的优点和局限性
One of the main advantages of using 3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide in lab experiments is its ability to selectively inhibit HDAC activity, making it a valuable tool for studying the role of HDACs in different biological processes. However, one of the limitations of using this compound is its potential toxicity, as HDAC inhibition has been shown to have toxic effects on normal cells as well.
未来方向
There are several future directions for research on 3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide. One area of interest is the development of more potent and selective HDAC inhibitors based on this compound. Another area of research is the identification of specific cellular pathways and processes that are affected by HDAC inhibition, which could lead to the development of new therapeutic strategies for cancer and other diseases. Additionally, further studies are needed to determine the potential toxicity of this compound and to develop strategies to minimize its toxic effects on normal cells.
合成方法
The synthesis method of 3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide involves the reaction of 5-fluoropyridine-3-carboxylic acid with 2-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting intermediate is then reacted with 3-(dimethylamino)propionyl chloride to yield the final product.
科学研究应用
3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide has been used in various scientific research studies due to its ability to modulate different biological processes. This compound is known to have an inhibitory effect on the activity of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. As a result, this compound has been studied for its potential use in cancer treatment, as HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-23-16(9-15(22-23)13-4-6-19-7-5-13)21-17(24)3-2-12-8-14(18)11-20-10-12/h4-11H,2-3H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFIFGYOBFJYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)NC(=O)CCC3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)

![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)
![[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)
![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)
![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)
![4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)
![1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7641130.png)

![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641145.png)
![4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7641146.png)